molecular formula C5H8Br2N2O2 B2463448 N-(2,3-dibromopropyl)-N'-formylformic hydrazide CAS No. 216854-54-5

N-(2,3-dibromopropyl)-N'-formylformic hydrazide

Cat. No.: B2463448
CAS No.: 216854-54-5
M. Wt: 287.939
InChI Key: TXTGGXCOWZUUHE-UHFFFAOYSA-N
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Description

N-(2,3-Dibromopropyl)-N'-formylformic hydrazide is a substituted hydrazide derivative characterized by a 2,3-dibromopropyl chain attached to a formylformic hydrazide backbone. This compound is structurally distinct from other hydrazides due to its dibrominated alkyl chain, which may confer unique physicochemical properties, such as increased molecular weight and altered solubility compared to non-halogenated analogs .

Properties

IUPAC Name

N-[2,3-dibromopropyl(formyl)amino]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2N2O2/c6-1-5(7)2-9(4-11)8-3-10/h3-5H,1-2H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTGGXCOWZUUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)N(C=O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dibromopropyl)-N’-formylformic hydrazide typically involves the reaction of 2,3-dibromopropylamine with formylformic acid hydrazide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of N-(2,3-dibromopropyl)-N’-formylformic hydrazide involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems are common in industrial settings to enhance the efficiency of the production process.

Chemical Reactions Analysis

Condensation Reactions

The compound reacts with aldehydes or ketones to form hydrazones, leveraging its hydrazide functionality. This reactivity is critical for synthesizing heterocyclic compounds or pharmaceutical intermediates.

Reactants Conditions Products
Aldehydes (RCHO)Room temperature, aqueous/organicN-(2,3-dibromopropyl)-N'-acylhydrazones
Ketones (RCOR')Acidic catalysis, refluxSubstituted hydrazones

The reaction proceeds via nucleophilic attack of the hydrazide’s NH group on the carbonyl carbon of aldehydes/ketones, followed by dehydration . For example, coupling with aromatic aldehydes (e.g., benzaldehyde) yields stable hydrazones used in polymer scaffolds or bioactive molecule synthesis .

Nucleophilic Substitution Reactions

The bromine atoms at the 2- and 3-positions of the propyl chain are susceptible to nucleophilic substitution (SN2), enabling functional group transformations.

Nucleophile Conditions Products
Amines (RNH2)Polar aprotic solventN-alkylated amines with hydrazide linkage
Thiols (RSH)Base (e.g., K2CO3)Thioether derivatives
Hydroxide (OH⁻)Aqueous ethanol, heatDiol derivatives

These substitutions are regioselective, with the 2-bromo position reacting preferentially due to steric and electronic factors. For instance, treatment with sodium hydroxide generates vicinal diols, which can further cyclize under acidic conditions.

Cyclization Reactions

Intramolecular cyclization occurs under thermal or acidic conditions, forming nitrogen-containing heterocycles.

Conditions Products Applications
Heat (80–100°C)1,3,4-Oxadiazole derivativesAntimicrobial agents
Acidic (H2SO4, HCl)Pyrazoline or triazole analogsPolymer crosslinkers

Cyclization often involves the formylformic hydrazide group reacting with the dibromopropyl chain. For example, heating in DMF produces oxadiazoles, which are valuable in medicinal chemistry.

Reductive Elimination

The brominated propyl chain undergoes reductive elimination in the presence of reducing agents (e.g., Zn/HOAc), yielding alkenes or alkanes.

Reducing Agent Products Mechanism
Zn in acetic acidPropene derivativesDehydrohalogenation
Pd/C with H2Propane analogsHydrogenolysis

This reactivity is exploited to modify the compound’s alkyl chain for tailored applications, such as reducing steric bulk in polymer precursors.

Coordination Chemistry

The hydrazide acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or biological activity.

Metal Ion Complex Structure Properties
Cu²⁺Square-planar geometryOxidase enzyme mimics
Fe³⁺Octahedral geometryRedox-active materials

These complexes are characterized by IR and UV-Vis spectroscopy, showing shifts in N–H and C=O stretching frequencies upon coordination.

Key Research Findings

  • Reactivity Hierarchy : Bromine substitution > hydrazide condensation > cyclization.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while aqueous media favor condensation .

  • Stability : The compound is hygroscopic and requires anhydrous storage to prevent hydrolysis of the formylformic group.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis
N-(2,3-dibromopropyl)-N'-formylformic hydrazide serves as a reagent in organic synthesis for creating complex molecules. It is particularly valuable for synthesizing pharmaceuticals and agrochemicals due to its ability to form intermediates that facilitate further reactions.

Table 1: Synthetic Routes and Reaction Conditions

Reaction Type Conditions Solvent Temperature (°C) Purification Method
Hydrazide FormationReaction with formylformic acid hydrazideEthanol/Methanol50-70Recrystallization/Column Chromatography

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various microorganisms, showing potential effectiveness in inhibiting bacterial growth .

Case Study: Antimicrobial Screening

  • Microorganisms Tested: Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC): Values indicate varying degrees of effectiveness, with some derivatives showing lower MIC values than standard antibiotics.

Therapeutic Applications

Potential Drug Development
The compound is being explored for its therapeutic applications, particularly in developing new drugs targeting specific diseases. Its mechanism of action involves interacting with molecular targets such as enzymes and proteins, potentially leading to inhibition or modification of their activity.

Table 2: Therapeutic Potential and Mechanism of Action

Target Disease/Condition Mechanism of Action Potential Outcome
CancerInhibition of apoptosis pathwaysReduced tumor growth
Bacterial InfectionsDisruption of bacterial enzyme functionEnhanced antibacterial effect

Industrial Applications

Use in Specialty Chemicals
In the industrial sector, this compound is utilized in producing flame retardants and plasticizers. Its unique chemical properties make it suitable for applications requiring enhanced thermal stability and resistance to combustion.

Mechanism of Action

The mechanism of action of N-(2,3-dibromopropyl)-N’-formylformic hydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-(2,3-dibromopropyl)-N'-formylformic hydrazide with structurally related hydrazide derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity References
This compound 2,3-Dibromopropyl, formylformic hydrazide Not explicitly reported ~300 (estimated) Not reported Hypothesized antimicrobial
N'-(6-Bromopyridin-2-yl)formic hydrazide Bromopyridinyl, formic hydrazide C₆H₆BrN₃O 216.04 Not reported Intermediate for heterocycles
N'-Substituted benzylidene benzohydrazides (3a-3b) Benzimidazole, benzohydrazide C₂₁H₁₇N₃O₂ ~343–360 Not reported Anticancer, antimicrobial
Quinazolinyl hydrazides (7a3, 7b4) Quinazolinone, chloro/benzyl substituents C₃₀H₂₆N₄O₂–C₃₁H₂₇ClN₄O₂ 474–523 110–131 Antimicrobial
Amino acid-coupled hydrazides (5a-5e, 6a-6e) Benzoyl/nicotinoyl, amino acid chains Variable ~350–450 Not reported Antimicrobial (Cu/Cd complexes)
Thiazolidinone hydrazides (6a-j) Dichlorophenyl, thiazolidinone Variable ~500–600 Not reported Antibacterial, antifungal
Key Observations:
  • Halogenation: The dibromopropyl group in the target compound differentiates it from chlorinated (e.g., 7b4) or non-halogenated hydrazides (e.g., amino acid-coupled derivatives). Bromine’s higher atomic weight and electronegativity may enhance membrane permeability and bioactivity .
  • Thermal Stability : Melting points for similar compounds range widely (110–131°C for quinazolinyl hydrazides), suggesting variability in crystallinity and stability .
Antimicrobial Activity:
  • Amino Acid-Coupled Hydrazides (): Cu and Cd complexes of benzoyl/nicotinoyl hydrazides demonstrated comparable activity to ampicillin against S. aureus and E. coli. The metal coordination likely enhances their antimicrobial mechanisms .
  • Thiazolidinone Hydrazides (): Compounds with chloro substituents (e.g., 6j) showed excellent activity against Gram-positive and fungal strains, attributed to the electron-withdrawing effects of halogens .
  • Target Compound : While direct data is lacking, bromine’s lipophilicity may improve penetration into microbial membranes, analogous to chlorinated analogs .
Anticancer Potential:
  • Quinazolinyl Hydrazides () : These derivatives inhibit tumor cell proliferation via interference with DNA synthesis, though specific mechanisms remain uncharacterized .

Biological Activity

N-(2,3-dibromopropyl)-N'-formylformic hydrazide is a compound belonging to the class of hydrazides, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this specific hydrazide, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 2,3-dibromopropylamine with formic acid hydrazide. The resulting compound features a hydrazide functional group that is known to contribute to various biological activities.

Antimicrobial Activity

Hydrazides and their derivatives are recognized for their antimicrobial properties. Studies indicate that compounds within this class exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Properties : A review highlighted that several hydrazide-hydrazone derivatives demonstrated moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds tested showed inhibition zones ranging from 10 to 24 mm against strains such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for several synthesized hydrazones were reported between 50 to 200 μg/ml against various bacterial strains, indicating potential therapeutic applications .
CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/ml)
5fE. coli20.450
8S. aureus21100
10Pseudomonas aeruginosa21200

Anticancer Activity

Research has shown that hydrazides can also possess anticancer properties. Notable findings include:

  • Cell Line Studies : A study on metal complexes of hydrazone derivatives indicated enhanced anticancer activity compared to their non-complexed forms. For instance, copper(II) complexes exhibited IC50 values around 3–5 μM against liver cancer cell lines (HEPG2) .
  • Mechanism of Action : The proposed mechanisms include the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells, along with the modulation of apoptotic pathways involving caspases .

Anti-inflammatory Activity

Hydrazides have been investigated for their anti-inflammatory effects as well:

  • In Vivo Studies : In animal models, certain hydrazone derivatives displayed significant reductions in inflammation markers, suggesting potential use in treating inflammatory conditions .
  • Mechanisms : The anti-inflammatory action may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

Several case studies have demonstrated the effectiveness of this compound and its derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of synthesized hydrazides against multiple bacterial strains, showing that modifications in the structure significantly influenced their antimicrobial potency.
  • Cancer Cell Inhibition : Research involving various hydrazone derivatives indicated that specific substitutions enhanced their ability to inhibit cancer cell proliferation.

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